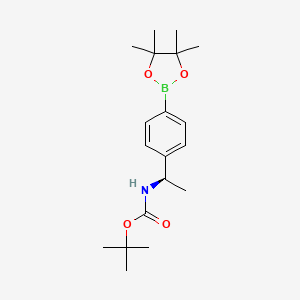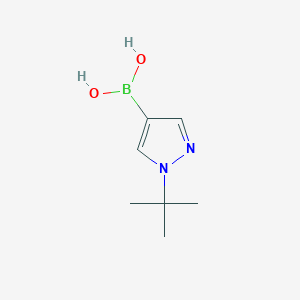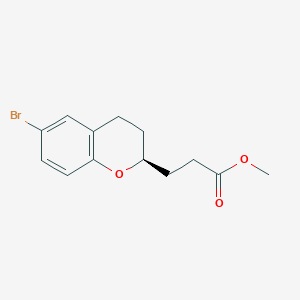
Methyl (S)-3-(6-bromochroman-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-(6-bromochroman-2-yl)propanoate is an intriguing organic compound with a myriad of potential applications in various scientific fields. Known for its unique structural characteristics, this compound plays a significant role in synthetic chemistry and has been the subject of numerous studies due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl (S)-3-(6-bromochroman-2-yl)propanoate typically involves a multi-step process starting with the preparation of the chroman ring system. The chroman nucleus can be synthesized via cyclization of a phenolic compound with a suitable aldehyde. Bromination of the chroman ring at the 6-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination. The resulting brominated chroman is then esterified with methyl (S)-3-hydroxypropanoate using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of an acid, like p-toluenesulfonic acid (PTSA).
Industrial Production Methods:
On an industrial scale, the synthesis follows a similar pathway but with optimizations for cost-effectiveness and scalability. This often involves the use of continuous flow reactors for better control over reaction conditions and yields. Industrial methods also emphasize the use of safer and more environmentally benign reagents wherever possible.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The chroman moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction of the ester functional group to alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Amines, thiols under mild basic conditions.
Major Products:
Oxidation: : Quinones or hydroxy derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Substituted chroman derivatives with diverse functional groups.
Scientific Research Applications
Chemistry:
Methyl (S)-3-(6-bromochroman-2-yl)propanoate is extensively used in organic synthesis as an intermediate for more complex molecules. Its bromine substituent is a versatile functional handle for further modifications.
Biology:
The compound has been studied for its potential biological activities. Derivatives of this compound have shown promise in enzyme inhibition studies and as potential candidates for pharmaceutical development.
Medicine:
Research is ongoing into the medicinal properties of this compound, particularly its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate biological pathways.
Industry:
In the industrial sector, this compound is utilized as a starting material for the synthesis of agrochemicals and specialty materials due to its structural versatility.
Mechanism of Action
The mechanism by which Methyl (S)-3-(6-bromochroman-2-yl)propanoate exerts its effects largely depends on its interaction with molecular targets such as enzymes or receptors. The chroman ring system is known to interact with biological membranes and proteins, potentially altering their function. The bromine atom can participate in electrophilic interactions, facilitating binding to biological macromolecules.
Comparison with Similar Compounds
Similar compounds include other brominated chroman derivatives and methyl esters. Compared to these, Methyl (S)-3-(6-bromochroman-2-yl)propanoate stands out due to its specific stereochemistry and the unique position of the bromine atom, which affords it distinct reactivity and biological activity. Other compounds in this class include:
Methyl 3-(chroman-2-yl)propanoate
Methyl 3-(6-chlorochroman-2-yl)propanoate
Methyl 3-(4-methoxychroman-2-yl)propanoate
These compounds, while similar, exhibit different chemical behaviors and biological properties, highlighting the significance of subtle structural changes.
There's a lot to dig into! Do any specific aspects catch your interest?
Properties
IUPAC Name |
methyl 3-[(2S)-6-bromo-3,4-dihydro-2H-chromen-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-16-13(15)7-5-11-4-2-9-8-10(14)3-6-12(9)17-11/h3,6,8,11H,2,4-5,7H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYWUURQUYQCIZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC2=C(O1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H]1CCC2=C(O1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
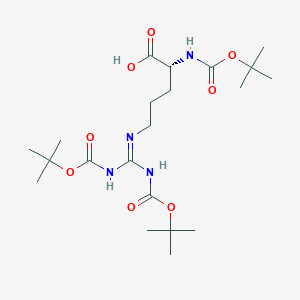
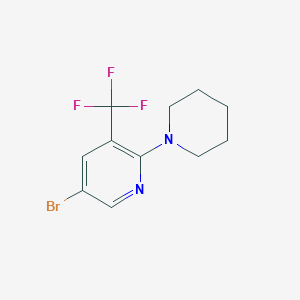
![[3-Methyl-4-(morpholine-4-sulfonyl)phenyl]boronic acid](/img/structure/B8089902.png)
![(5aR,10bS)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089905.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
![(5aS,10bR)-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089939.png)
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)
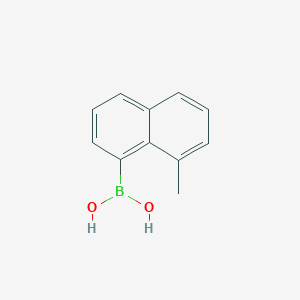
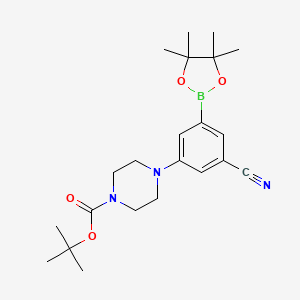
![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)
